molecular formula C17H17N3O2 B5068181 5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide

Cat. No.: B5068181
M. Wt: 295.34 g/mol
InChI Key: PDPXDNKUGXMBIG-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, diphenyl, and carboxamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-hydroxy-3-methyl-N,5-diphenyl-4H-pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-12-17(22,14-8-4-2-5-9-14)20(19-13)16(21)18-15-10-6-3-7-11-15/h2-11,22H,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPXDNKUGXMBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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